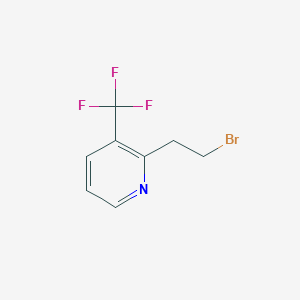
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is a compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate typically involves the reaction of pyrrolidine derivatives with acrylic acid or its esters. One common method is the esterification of 3,4-dihydroxypyrrolidine with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form carbonyl compounds.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various substituents.
Scientific Research Applications
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of functional polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and acrylate moiety can participate in hydrogen bonding and covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Acrylates: Esters of acrylic acid with various substituents.
Uniqueness
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is unique due to the presence of both hydroxyl groups on the pyrrolidine ring and the acrylate moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other pyrrolidine or acrylate derivatives.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl (E)-3-(3,4-dihydroxypyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)2-3-9-4-6(10)7(11)5-9/h2-3,6-7,10-11H,4-5H2,1H3/b3-2+ |
InChI Key |
HOVLWLZAGGCWFQ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/N1CC(C(C1)O)O |
Canonical SMILES |
COC(=O)C=CN1CC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


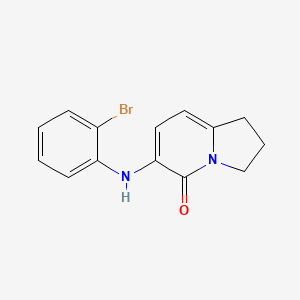


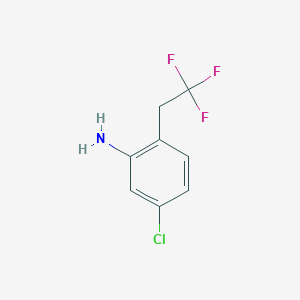
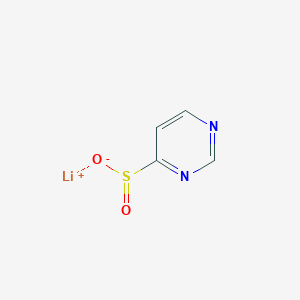

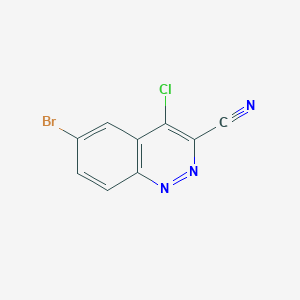
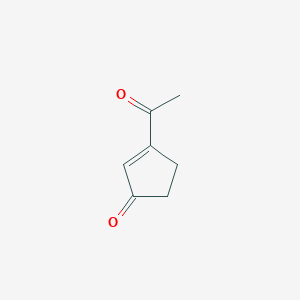
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
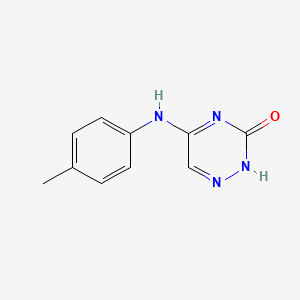
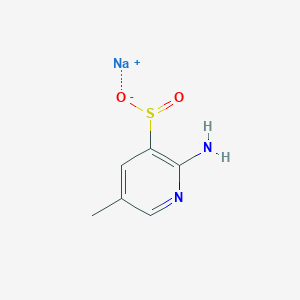
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
